

Atogepant Demonstrates Efficacy in Migraine Patients Non-Responsive to Other CGRP Inhibitors

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Compound of Interest		
Compound Name:	Atogepant	
Cat. No.:	B605675	Get Quote

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Shanghai, China – December 13, 2025 – New clinical and real-world evidence indicates that **atogepant**, an oral calcitonin gene-related peptide (CGRP) receptor antagonist, is an effective preventive treatment for migraine in patients who have not responded to other CGRP-targeting therapies, including monoclonal antibodies. These findings offer a promising alternative for a challenging patient population with refractory migraine.

A key Phase 3 clinical trial, ELEVATE, and a retrospective real-world study, RESCUE, provide significant data on the efficacy of **atogepant** in these non-responsive patient groups. The ELEVATE trial focused on patients with episodic migraine who had previously failed two to four oral prophylactic treatments, while the RESCUE study specifically investigated **atogepant**'s effectiveness in patients unresponsive to CGRP monoclonal antibodies (mAbs).

Comparative Efficacy of Atogepant in Non-Responsive Populations

The following tables summarize the key efficacy data from the ELEVATE and RESCUE studies, demonstrating **atogepant**'s performance in patient populations with prior treatment failures.

Table 1: Efficacy of **Atogepant** in Patients with Prior Failure of 2-4 Oral Preventive Migraine Treatments (ELEVATE Trial)



Efficacy Endpoint	Atogepant 60 mg Once Daily	Placebo
Change from Baseline in Mean Monthly Migraine Days (MMDs) over 12 Weeks	-4.20 days	-1.85 days (p<0.0001)
Proportion of Patients with ≥50% Reduction in MMDs over 12 Weeks	50.6%	18.0%
Change from Baseline in Acute Medication Use Days over 12 Weeks	-3.7 days	-1.1 days

Table 2: Efficacy of **Atogepant** in Patients Unresponsive to CGRP Monoclonal Antibodies (RESCUE Study)

Efficacy Endpoint (after 3 months of Atogepant treatment)	Atogepant 60 mg Once Daily
≥50% Reduction in Monthly Headache Days (MHDs)	18.2% of patients
≥30% Reduction in Monthly Headache Days (MHDs)	25.0% of patients
≥75% Reduction in Monthly Headache Days (MHDs)	6.8% of patients
≥50% Reduction in Monthly Moderate-to-Severe Headache Days (MSHDs)	33.3% of patients
Median Change in Monthly Headache Days (MHDs)	-3.0 days (from a baseline of 24.5)
Median Change in Monthly Moderate-to-Severe Headache Days (MSHDs)	-3.0 days (from a baseline of 15.0)

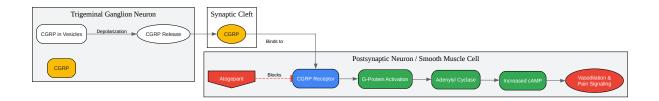


The data from the ELEVATE trial show a statistically significant and clinically meaningful reduction in migraine frequency and acute medication use in a difficult-to-treat population.[1][2] The RESCUE study, while retrospective, provides valuable real-world evidence that a subset of patients who do not respond to CGRP monoclonal antibodies may still benefit from treatment with **atogepant**.[3]

Understanding the Mechanism: The CGRP Signaling Pathway

Atogepant is a small molecule CGRP receptor antagonist, also known as a gepant.[4][5][6] It works by blocking the CGRP receptor, thereby preventing the binding of the CGRP neuropeptide, which is a key player in the pathophysiology of migraine.[6][7] Elevated levels of CGRP are associated with vasodilation and neurogenic inflammation, leading to migraine pain. [6][7] By inhibiting the CGRP receptor, **atogepant** helps to prevent these downstream effects. [6][7]

Monoclonal antibodies targeting the CGRP pathway work either by binding to the CGRP ligand itself or to the CGRP receptor.[5] The different mechanisms of action between gepants and monoclonal antibodies may explain why some patients who do not respond to one class of CGRP inhibitor may respond to another.



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Caption: CGRP signaling pathway and the mechanism of action of **atogepant**.



Experimental Protocols ELEVATE Trial Methodology

The ELEVATE study was a Phase 3b, randomized, double-blind, placebo-controlled trial.[8]

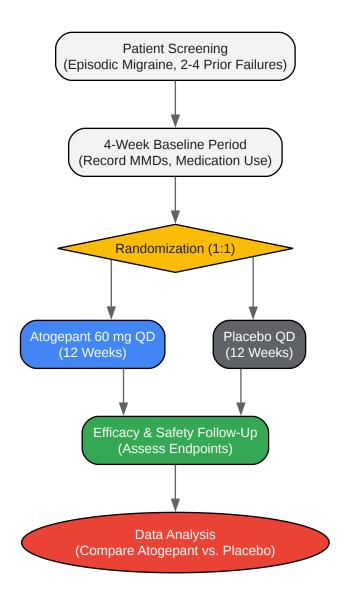
- Participants: Adults with a history of 4 to 14 migraine days per month who had previously failed two to four classes of oral preventive migraine medications.
- Intervention: Participants were randomized to receive either atogepant 60 mg once daily or a placebo for 12 weeks.[2]
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the mean number of monthly migraine days over the 12-week treatment period.[1]
- Secondary Endpoints: Key secondary endpoints included the proportion of participants with at least a 50% reduction in monthly migraine days and the change from baseline in the number of acute medication use days.[4]

RESCUE Study Methodology

The RESCUE study was a retrospective, multicenter cohort study.[5]

- Participants: Adult patients with episodic or chronic migraine who had discontinued at least one CGRP monoclonal antibody due to a lack of efficacy or loss of response and subsequently started treatment with atogepant 60 mg daily.[3]
- Data Collection: Data on monthly headache days, moderate-to-severe headache days, and acute medication use were collected from patient records at baseline and after three months of atogepant treatment.[3]
- Primary Endpoint: The primary outcome was the proportion of patients achieving a ≥50% reduction in monthly headache days.[5]
- Secondary Endpoints: Secondary outcomes included ≥30% and ≥75% responder rates for monthly headache days and monthly moderate-to-severe headache days, and changes in these metrics.[5]





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